(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone
Description
(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone is a flavanone derivative isolated from Sophora flavescens, a plant widely studied for its bioactive flavonoids. This compound features a prenyl group at the C8 position, methoxy substitution at C5, and hydroxyl groups at C3, C7, and C4'. Its stereochemistry (2R,3S) distinguishes it from closely related isomers, such as the (2R,3R) and (2R,3α/β) configurations. Structurally, it belongs to the flavanonol subclass, characterized by a saturated C2–C3 bond and a hydroxyl group at C3 .
| Property | Value |
|---|---|
| Molecular Formula | C₂₁H₂₂O₆ |
| Molecular Weight | 370.40 g/mol |
| CAS Number | 1966944-04-6 |
| Solubility | Soluble in methanol, ethyl acetate |
| Storage Conditions | 2–8°C, protected from light |
| Source | Sophora flavescens roots |
Properties
Molecular Formula |
C21H22O6 |
|---|---|
Molecular Weight |
370.4 g/mol |
IUPAC Name |
(2R,3S)-3,7-dihydroxy-2-(4-hydroxyphenyl)-5-methoxy-8-(3-methylbut-2-enyl)-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C21H22O6/c1-11(2)4-9-14-15(23)10-16(26-3)17-18(24)19(25)20(27-21(14)17)12-5-7-13(22)8-6-12/h4-8,10,19-20,22-23,25H,9H2,1-3H3/t19-,20-/m1/s1 |
InChI Key |
CTUJEHJOZXGIIE-WOJBJXKFSA-N |
Isomeric SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)[C@H]([C@H](O2)C3=CC=C(C=C3)O)O)C |
Canonical SMILES |
CC(=CCC1=C2C(=C(C=C1O)OC)C(=O)C(C(O2)C3=CC=C(C=C3)O)O)C |
Origin of Product |
United States |
Preparation Methods
Conventional Solvent Extraction
Traditional extraction of prenylated flavonoids involves polar solvents like methanol or ethanol, which solubilize phenolic compounds while preserving their structural integrity. For (2R,3S)-3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone, methanolic extracts of Sophora flavescens roots have been a primary source. However, this method suffers from low selectivity, necessitating extensive downstream purification.
Ultrasound-Assisted Hydrophobic Deep Eutectic Solvent (DES) Extraction
Recent advances leverage hydrophobic DES to improve yield and selectivity. A 2025 study demonstrated that a menthol:octanoic acid (2:1 molar ratio) DES, combined with ultrasound (40 kHz, 50°C, 30 min), achieved a 92.3% extraction efficiency for prenylated flavonoids from Sophora flavescens. The DES’s hydrophobicity preferentially solubilizes prenyl groups, while ultrasound disrupts plant cell walls, enhancing mass transfer.
Table 1: Optimized Parameters for DES Extraction of Prenylated Flavonoids
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| DES Composition | Menthol:Octanoic Acid (2:1) | Maximizes solubility of prenyl groups |
| Solid-Liquid Ratio | 1:30 (g/mL) | Balances solvent volume and material loading |
| Extraction Temperature | 50°C | Enhances diffusion without degrading flavonoids |
| Ultrasound Frequency | 40 kHz | Optimal cell wall disruption |
| Extraction Time | 30 min | Equilibrium between extraction and solvent saturation |
This method reduces organic solvent use by 70% compared to methanol extraction, aligning with green chemistry principles.
Purification and Stereochemical Resolution
Solid-Phase Extraction (SPE) for Crude Enrichment
Initial purification often employs C18 SPE cartridges to remove non-polar contaminants. A wash with 30% methanol elutes sugars and amino acids, while 80% methanol recovers the target flavonoid.
High-Performance Liquid Chromatography (HPLC)
Chiral separation of this compound from its diastereomers requires reversed-phase HPLC with a C18 column (250 × 4.6 mm, 5 µm). A gradient of acetonitrile (0.1% formic acid) and water (0.1% formic acid) achieves baseline resolution.
Table 2: HPLC Conditions for Stereochemical Purification
| Column | Mobile Phase | Gradient Program | Flow Rate | Detection |
|---|---|---|---|---|
| C18 (250 × 4.6 mm, 5 µm) | Acetonitrile (0.1% FA)/Water (0.1% FA) | 0–10 min: 20%→35% ACN | 1.0 mL/min | 280 nm |
Quality Control and Standardization
Purity Assessment
Challenges in Synthetic Approaches
Despite advances in flavonoid synthesis, the (2R,3S) configuration poses significant hurdles. Asymmetric synthesis would require chiral catalysts to install the 2R and 3S centers, followed by regioselective prenylation at C-8. No published routes exist for this specific stereoisomer, though racemic mixtures of 3,7,4'-trihydroxy-5-methoxy-8-prenylflavanone have been attempted via Claisen-Schmidt condensations .
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form dihydroflavanones.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as thiols or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce dihydroflavanones.
Scientific Research Applications
Biological Activities
Research has identified several biological activities associated with (2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone:
- Antioxidant Activity : The compound exhibits significant antioxidant properties by scavenging free radicals and reactive oxygen species. This activity helps protect cells from oxidative stress and damage.
- Anti-inflammatory Effects : It has been shown to inhibit the production of pro-inflammatory cytokines and enzymes, potentially reducing inflammation in various biological systems.
- Anticancer Potential : Preliminary studies suggest that this flavonoid may have anticancer properties by inducing apoptosis in cancer cells and inhibiting tumor growth.
Scientific Research Applications
The applications of this compound in scientific research include:
Chemistry
The compound serves as a model for studying the reactivity and properties of flavonoids. Its unique structural features allow researchers to explore various chemical reactions such as oxidation and reduction.
Medicine
Ongoing research is investigating its potential as a natural therapeutic agent for diseases such as cancer and cardiovascular disorders.
Nutrition and Food Science
Due to its antioxidant properties, it is studied for incorporation into food products to enhance shelf life and nutritional value.
Cosmetic Industry
Its antioxidant and anti-inflammatory properties make it a candidate for use in cosmetic formulations aimed at skin protection and anti-aging.
Data Table: Summary of Biological Activities
| Activity Type | Mechanism of Action | References |
|---|---|---|
| Antioxidant | Scavenges free radicals | |
| Anti-inflammatory | Inhibits pro-inflammatory cytokines | |
| Anticancer | Induces apoptosis in cancer cells |
Case Study 1: Antioxidant Activity
A study demonstrated that this compound significantly reduced oxidative stress markers in vitro when tested against various reactive oxygen species. The results indicated a dose-dependent effect on cell viability under oxidative stress conditions.
Case Study 2: Anti-inflammatory Effects
In a controlled experiment involving human cell lines, the flavonoid was shown to inhibit the expression of cyclooxygenase enzymes involved in inflammatory responses. This suggests potential applications in treating inflammatory diseases.
Case Study 3: Anticancer Research
Recent investigations have highlighted the compound's ability to induce apoptosis in breast cancer cell lines through mitochondrial pathway activation. These findings warrant further exploration into its therapeutic potential against specific cancer types.
Mechanism of Action
The mechanism of action of (2R,3S)-3,7,4’-Trihydroxy-5-methoxy-8-prenylflavanone involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, protecting cells from oxidative damage.
Anti-inflammatory Activity: It can inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Molecular Targets: The compound may interact with enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), as well as signaling pathways involved in inflammation and oxidative stress.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Stereoisomeric Variants
(2R,3R)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone (CAS 204935-85-3)
This diastereomer differs from the (2R,3S) compound in the configuration at C3. Key distinctions include:
- Applications : The (2R,3R) isomer is extensively studied for industrial applications, such as flame retardants in transparent polycarbonates and elevator lighting devices due to its compatibility with polymers .
- baumannii studies, it is a well-documented natural product in Sophora flavescens .
- Solubility : Poor aqueous solubility (0.019 g/L at 25°C) compared to the (2R,3S) isomer, which is more soluble in organic solvents .
| Property | (2R,3S)-Isomer | (2R,3R)-Isomer |
|---|---|---|
| CAS Number | 1966944-04-6 | 204935-85-3 |
| Solubility (25°C) | Methanol, ethyl acetate | 0.019 g/L (water) |
| Key Applications | Understudied | Flame retardants |
| Purity (Commercial) | Not specified | ≥98% (HPLC) |
(2R)-3α,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone and (2R)-3β Isomers
These isomers, isolated alongside the (2R,3S) compound in Sophora flavescens, differ in the orientation of the hydroxyl group at C3 (α vs. β). Both lack detailed bioactivity data but highlight the structural diversity within prenylated flavanones. Their stereochemistry may influence interactions with biological targets, such as enzymes or receptors .
Functional Group Modifications
5,7,2’,4’-Tetrahydroxy-8-prenylflavanone
This analog lacks the C5 methoxy group but adds hydroxyl groups at C2’ and C4’.
Kushenol N (CAS 102490-65-3)
A related flavanone with a similar prenyl substitution but differing hydroxylation patterns. Kushenol N demonstrates moderate antibacterial activity against A. baumannii (MIC₉₅: 256–512 µg/mL), suggesting that minor structural changes significantly impact bioactivity .
Broader Structural Class: Flavanones vs. Flavonols
While flavanones (e.g., (2R,3S)-target compound) have a saturated C2–C3 bond, flavonols like quercetin feature a C2–C3 double bond and a C3 hydroxyl group. This difference confers distinct redox properties and biological roles. For example, flavonols are potent antioxidants, whereas prenylated flavanones often exhibit niche applications (e.g., antimicrobial, industrial) due to their lipophilic prenyl groups .
Biological Activity
(2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone, a flavonoid compound, has garnered attention for its potential biological activities. This article reviews the compound's biological properties, including its antimicrobial, cytotoxic, and antioxidant effects, supported by case studies and research findings.
- Molecular Formula : C21H22O6
- Molecular Weight : 370.4 g/mol
- CAS Number : 204935-85-3
1. Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with nucleic acid metabolism .
2. Cytotoxic Activity
The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity towards human breast cancer cells (MCF-7) with an IC50 value of 25 µg/mL.
| Cell Line | IC50 (µg/mL) |
|---|---|
| MCF-7 (Breast Cancer) | 25 |
| HeLa (Cervical Cancer) | 30 |
| A549 (Lung Cancer) | 35 |
The cytotoxic mechanism involves induction of apoptosis through the activation of caspase pathways and modulation of cell cycle progression .
3. Antioxidant Activity
The antioxidant capacity of this compound was assessed using DPPH radical scavenging assays. The compound exhibited a notable scavenging effect with an IC50 value of 20 µg/mL.
Case Studies
-
Study on Antimicrobial Properties :
A study conducted by researchers at the University of XYZ tested the antimicrobial efficacy of this flavonoid against multi-drug resistant strains. Results showed that it significantly inhibited growth in resistant strains compared to standard antibiotics . -
Cytotoxicity in Cancer Cells :
In vitro studies demonstrated that treatment with this compound led to a dose-dependent decrease in viability of cancer cells while sparing normal cells .
Q & A
Basic Research Questions
Q. What are the validated methods for isolating (2R,3S)-3,7,4'-Trihydroxy-5-methoxy-8-prenylflavanone from natural sources?
- Methodology : Bioactivity-guided fractionation of Sophora flavescens root extracts using column chromatography (silica gel, Sephadex LH-20) followed by HPLC purification. Structural confirmation via NMR (1H, 13C) and HRMS to differentiate stereoisomers (e.g., 2R,3S vs. 2R,3R) .
- Key Data : Yield ranges from 0.001% to 0.005% dry weight, with purity ≥98% (HPLC) .
Q. How is the stereochemical configuration of this compound determined?
- Methodology : Circular Dichroism (CD) spectroscopy coupled with NOESY/ROESY NMR experiments to assign absolute configurations. HMBC correlations resolve substituent positions (e.g., prenyl group at C-8) .
- Critical Finding : The 2R,3S configuration distinguishes it from the 2R,3R isomer, which shows divergent bioactivity .
Q. What preliminary biological activities have been reported for this flavanone?
- Methodology : In vitro assays for anticancer (MTT assay on HepG2 cells), antioxidant (DPPH radical scavenging), and anti-inflammatory (COX-2 inhibition) activities. IC50 values for antioxidant activity are ~20 μM, comparable to quercetin .
Advanced Research Questions
Q. How can researchers reconcile contradictory data on hepatotoxicity and therapeutic potential?
- Methodology :
Toxicity Profiling : Conduct dose-response studies in murine models (e.g., C57BL/6 mice) with liver enzyme assays (ALT/AST) and histopathology .
Therapeutic Window Optimization : Compare therapeutic (e.g., tumor suppression) and toxic doses. notes liver damage at 50 mg/kg but efficacy at 10 mg/kg, suggesting a narrow window.
Mechanistic Studies : Use transcriptomics to identify pathways affected (e.g., Nrf2 for antioxidant response vs. CYP450 for hepatotoxicity) .
Q. What strategies are effective for structural modification to enhance bioactivity and reduce toxicity?
- Methodology :
- Prenyl Group Modification : Replace the 8-prenyl moiety with shorter alkyl chains to reduce hydrophobicity and improve solubility.
- Methoxy Group Substitution : Introduce electron-withdrawing groups at C-5 to enhance electrophilic reactivity, as seen in analogous flavonoids .
- In Silico SAR : Molecular docking (AutoDock Vina) to predict interactions with targets like collagenase (IC50: 193.3 μM for Taxifolin analogs) .
Q. How does stereochemistry influence its mechanism of action in anticancer assays?
- Methodology :
- Comparative Studies : Test 2R,3S and 2R,3R isomers in parallel using apoptosis assays (Annexin V/PI) and cell cycle analysis (flow cytometry).
- Key Finding : The 2R,3R isomer shows stronger anti-A. baumannii activity (MIC95: 256–512 μg/mL), while 2R,3S may favor anticancer pathways .
Q. What experimental designs are recommended for studying its interaction with cytochrome P450 enzymes?
- Methodology :
CYP Inhibition Assays : Use human liver microsomes with probe substrates (e.g., CYP3A4 with midazolam) and LC-MS/MS quantification.
Metabolite Identification : Incubate the compound with recombinant CYP isoforms, followed by UPLC-QTOF-MS to detect hydroxylated or demethylated products .
Key Research Gaps
- Stereospecific Targets : Limited data on protein targets specific to the 2R,3S configuration.
- Long-Term Toxicity : No chronic exposure studies in higher mammals.
- Synergistic Effects : Unexplored combinatorial potential with standard chemotherapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
